Eritoran: A Technical Guide to Structure, Synthesis, and Mechanism of Action
Eritoran: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eritoran (E5564) is a synthetic structural analog of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. Developed as a potent antagonist of Toll-like receptor 4 (TLR4), Eritoran was investigated as a therapeutic agent for severe sepsis and other inflammatory conditions. It functions by competitively inhibiting the binding of LPS to the MD-2 co-receptor, thereby preventing the formation of the TLR4/MD-2/LPS complex and blocking downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to Eritoran.
Chemical Structure and Properties
Eritoran is a complex glycolipid with a molecular formula of C₆₆H₁₂₆N₂O₁₉P₂ and a molecular weight of 1313.68 g/mol . Its structure is based on a disaccharide backbone of two glucosamine (B1671600) units, similar to the lipid A from Rhodobacter sphaeroides, which is known for its low endotoxic activity. The detailed chemical structure and nomenclature are provided below.
Table 1: Chemical Identification of Eritoran
| Identifier | Value |
| IUPAC Name | [(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate (B84403) |
| CAS Number | 185955-34-4 |
| Development Code | E5564 |
Synthesis of Eritoran
The precise, step-by-step synthesis of Eritoran is proprietary information held by its developer, Eisai Co., Ltd. and is not fully disclosed in publicly available literature. However, based on the general principles of lipid A analog synthesis, a plausible synthetic strategy can be outlined. The synthesis of such complex molecules typically involves a convergent approach, where key monosaccharide building blocks are synthesized and then coupled to form the disaccharide core. This is followed by the regioselective introduction of the various fatty acid chains and phosphate groups.
The synthesis of Eritoran is noted to be less complex than its predecessor, E5531, which was a significant factor in its development.[1] The general synthetic workflow would likely involve the following key stages:
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Preparation of Monosaccharide Building Blocks: Synthesis of appropriately protected glucosamine derivatives that will form the two units of the disaccharide backbone.
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Glycosylation: Coupling of the two monosaccharide units to form the disaccharide core.
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Regioselective Acylation: Stepwise introduction of the specific fatty acid chains at the desired positions on the disaccharide.
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Phosphorylation: Addition of the phosphate groups to the designated hydroxyl groups.
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Deprotection: Removal of all protecting groups to yield the final Eritoran molecule.
Caption: A generalized workflow for the synthesis of Eritoran.
Mechanism of Action: TLR4 Antagonism
Eritoran exerts its anti-inflammatory effects by acting as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.
The activation of TLR4 by LPS is a multi-step process involving several proteins:
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LPS-Binding Protein (LBP): LBP binds to LPS in the bloodstream and facilitates its transfer to CD14.
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CD14: A receptor that can be either soluble (sCD14) or membrane-bound (mCD14), which then presents LPS to the TLR4/MD-2 complex.
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Myeloid Differentiation Factor 2 (MD-2): A co-receptor that forms a complex with TLR4 and is essential for LPS recognition. The lipid A portion of LPS binds directly to a hydrophobic pocket within MD-2.
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Toll-Like Receptor 4 (TLR4): The binding of the LPS/MD-2 complex to TLR4 induces its dimerization, which initiates downstream intracellular signaling.
Eritoran, being a structural analog of lipid A, competitively binds to the same hydrophobic pocket on MD-2.[3] However, unlike the agonistic binding of LPS, the binding of Eritoran to MD-2 does not induce the conformational changes necessary for TLR4 dimerization and subsequent signaling. This effectively blocks the inflammatory cascade at its inception.
Caption: Eritoran competitively inhibits LPS binding to MD-2, blocking TLR4 signaling.
Preclinical and Clinical Data
Eritoran has been evaluated in numerous preclinical and clinical studies to assess its efficacy and safety as a treatment for severe sepsis.
In Vitro and Ex Vivo Studies
In vitro and ex vivo studies have consistently demonstrated the potent inhibitory effect of Eritoran on LPS-induced inflammatory responses. In human whole blood and isolated monocyte cultures, Eritoran has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in a dose-dependent manner.
Table 2: In Vitro Efficacy of Eritoran in Human Whole Blood
| Parameter | Value | Reference |
| LPS Challenge | 1 ng/mL | [4] |
| Eritoran Concentration | 4 mg, 12 mg, 28 mg infusions | [4] |
| Outcome | Dose-dependent inhibition of LPS-induced TNF-α production | [4] |
In Vivo Animal Models
In various animal models of endotoxemia and sepsis, Eritoran has shown protective effects. Administration of Eritoran in mice and rats prior to or shortly after a lethal dose of LPS resulted in a significant reduction in circulating cytokine levels and improved survival rates.
Table 3: In Vivo Efficacy of Eritoran in a Mouse Model of Endotoxemia
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice | [5] |
| LPS Challenge | 3 mg/kg BW, intraperitoneal injection | [5] |
| Eritoran Dose | 5 mg/kg BW, intravenous | [5] |
| Outcome | Significant reduction in plasma IL-6 and IFN-γ levels at 6 hours post-LPS challenge | [5] |
Clinical Trials
Eritoran has undergone extensive clinical development, including Phase I, II, and III trials for the treatment of severe sepsis.
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Phase I trials in healthy volunteers demonstrated that Eritoran was well-tolerated and effectively inhibited the systemic inflammatory response to intravenous LPS administration.
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A Phase II trial in patients with severe sepsis suggested a potential dose-dependent reduction in mortality, particularly in patients with a high predicted risk of death.[6]
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The large, multinational Phase III ACCESS (A Controlled Comparison of Eritoran and Placebo in Patients with Severe Sepsis) trial , however, did not meet its primary endpoint of a statistically significant reduction in 28-day all-cause mortality.[7][8]
Table 4: Overview of the Phase III ACCESS Trial
| Parameter | Eritoran Group | Placebo Group | Reference |
| Number of Patients | 1304 | 657 | [7] |
| Dosage | 105 mg total dose over 6 days | Placebo | [7] |
| Primary Endpoint (28-day all-cause mortality) | 28.1% | 26.9% | [7] |
| P-value | 0.59 | - | [7] |
Despite the disappointing results in the large-scale sepsis trial, research into other potential applications for Eritoran, such as in influenza-induced acute lung injury and other TLR4-mediated inflammatory conditions, has been explored.[5]
Experimental Protocols
In Vitro LPS-Induced TNF-α Release Assay in Human Whole Blood
This protocol is a generalized procedure based on methodologies described in the literature.[9][10][11]
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Blood Collection: Draw venous blood from healthy volunteers into sterile tubes containing an anticoagulant (e.g., heparin).
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Pre-incubation with Eritoran: In a 96-well plate, add 180 µL of whole blood to each well. Add 10 µL of Eritoran solution at various concentrations (or vehicle control) and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
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LPS Stimulation: Add 10 µL of LPS solution (e.g., from E. coli O111:B4) to a final concentration of 1-10 ng/mL.
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Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
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Sample Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the blood cells.
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Cytokine Analysis: Carefully collect the plasma supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
References
- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eisai.com [eisai.com]
- 3. US11185554B2 - Method of use of eritoran as a TLR4 antagonist for treatment of ebola and Marburg disease - Google Patents [patents.google.com]
- 4. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 5. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eisai.com [eisai.com]
- 9. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
